Cas no 154667-96-6 (1-Naphthalen-2-yl-propylamine)
1-Naphthalen-2-yl-propylamine Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalen-2-yl-propylamine
- 1-(2-Naphthyl)propane-1-amine
- MFCD16664597
- SB36208
- 1-naphthalen-2-ylpropan-1-amine
- 254437-97-3
- SCHEMBL6008493
- 154667-96-6
- 254437-90-6
- Y12599
- (S)-1-Naphthalen-2-yl-propylamine
- 1-(Naphthalen-2-yl)propan-1-amine
- alpha(RS)-ethyl-2-naphthalenemethylamine
- SB33873
- IAXXIFPEUHKYRY-UHFFFAOYSA-N
- AKOS009164896
- (R)-1-Naphthalen-2-yl-propylamine
- SB36207
- DB-259775
-
- Inchi: 1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3
- InChI Key: IAXXIFPEUHKYRY-UHFFFAOYSA-N
- SMILES: NC(CC)C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 185.120449483g/mol
- Monoisotopic Mass: 185.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
1-Naphthalen-2-yl-propylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006333-1g |
1-(Naphthalen-2-yl)propan-1-amine |
154667-96-6 | 95% | 1g |
451.54 USD | 2021-06-15 | |
| Chemenu | CM140582-1g |
1-Naphthalen-2-yl-propylamine |
154667-96-6 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM140582-1g |
1-Naphthalen-2-yl-propylamine |
154667-96-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD12138270-1g |
1-(Naphthalen-2-yl)propan-1-amine |
154667-96-6 | 95+% | 1g |
$518 | 2024-07-23 | |
| abcr | AB589340-100mg |
1-(Naphthalen-2-yl)propan-1-amine; . |
154667-96-6 | 100mg |
€303.70 | 2024-07-24 | ||
| abcr | AB589340-250mg |
1-(Naphthalen-2-yl)propan-1-amine; . |
154667-96-6 | 250mg |
€553.00 | 2024-07-24 | ||
| abcr | AB589340-1g |
1-(Naphthalen-2-yl)propan-1-amine; . |
154667-96-6 | 1g |
€1299.00 | 2024-07-24 | ||
| A2B Chem LLC | AF02996-100mg |
1-(NAPHTHALEN-2-YL)PROPAN-1-AMINE |
154667-96-6 | 95% | 100mg |
$183.00 | 2024-04-20 | |
| A2B Chem LLC | AF02996-250mg |
1-(NAPHTHALEN-2-YL)PROPAN-1-AMINE |
154667-96-6 | 95% | 250mg |
$340.00 | 2024-04-20 | |
| A2B Chem LLC | AF02996-1g |
1-(NAPHTHALEN-2-YL)PROPAN-1-AMINE |
154667-96-6 | 95% | 1g |
$812.00 | 2024-04-20 |
1-Naphthalen-2-yl-propylamine Suppliers
1-Naphthalen-2-yl-propylamine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-Naphthalen-2-yl-propylamine
Introduction to 1-Naphthalen-2-yl-propylamine (CAS No: 154667-96-6)
1-Naphthalen-2-yl-propylamine, with the chemical formula C13H13N, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines and has garnered considerable attention due to its structural properties and potential biological activities. The presence of a naphthalene ring fused with an amine-substituted propyl chain imparts unique characteristics that make it a valuable candidate for further investigation in drug discovery and development.
The CAS No: 154667-96-6 uniquely identifies this molecule in scientific literature and databases, facilitating accurate referencing and research collaboration. As a derivative of naphthalene, 1-Naphthalen-2-yl-propylamine exhibits distinct electronic and steric properties that can influence its interactions with biological targets. These properties have been the focus of numerous studies aimed at elucidating its pharmacological potential.
In recent years, the interest in aromatic amines has surged due to their role in modulating various biological pathways. Among these, 1-Naphthalen-2-yl-propylamine has been explored for its potential applications in treating neurological disorders, inflammation, and even certain types of cancer. The naphthalene moiety, known for its stability and ability to engage in π-stacking interactions, enhances the compound's binding affinity to proteins and enzymes.
One of the most compelling aspects of 1-Naphthalen-2-yl-propylamine is its versatility in chemical modifications. Researchers have leveraged this flexibility to synthesize analogs with enhanced pharmacokinetic profiles or targeted biological effects. For instance, modifications at the propyl chain can alter solubility, metabolic stability, and receptor selectivity, making it a promising scaffold for structure-activity relationship (SAR) studies.
The synthesis of 1-Naphthalen-2-yl-propylamine typically involves multi-step organic reactions, including nucleophilic substitution and reduction processes. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their experiments. These advancements underscore the compound's importance in both academic and industrial settings.
Recent studies have highlighted the potential of 1-Naphthalen-2-yl-propylamine as an intermediate in the development of novel therapeutic agents. Its ability to interact with multiple biological targets makes it a candidate for multitarget drug design, a strategy gaining traction in modern pharmaceutical research. By modulating key enzymes and receptors involved in disease pathways, this compound holds promise for addressing complex medical conditions.
The pharmacological profile of 1-Naphthalen-2-yl-propylamine has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy in models of inflammation and pain management, suggesting potential therapeutic applications. Additionally, its interaction with mitochondrial enzymes has been explored as a possible mechanism for combating oxidative stress-related diseases.
The chemical stability of 1-Naphthalen-2-yl-propylamine under various conditions is another area of interest. Researchers have investigated its behavior under different pH levels, temperatures, and storage conditions to ensure optimal performance in drug formulations. These studies are crucial for developing stable pharmaceutical products that maintain efficacy over time.
In conclusion, 1-Naphthalen-2-yl-propylamine (CAS No: 154667-96-6) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting neurological disorders, inflammation, and cancer. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in the future of medicine.
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